molecular formula C6H12F2O3S B2379216 4,4-Difluoropentyl methanesulfonate CAS No. 2126179-01-7

4,4-Difluoropentyl methanesulfonate

Cat. No.: B2379216
CAS No.: 2126179-01-7
M. Wt: 202.22
InChI Key: GBOCSVPVBRVTKA-UHFFFAOYSA-N
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Description

4,4-Difluoropentyl methanesulfonate is an organofluorine compound characterized by a pentyl chain substituted with two fluorine atoms at the 4-position and a methanesulfonate ester group. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated derivatives for pharmaceuticals or materials science. The compound is synthesized via reduction of ethyl 4,4-difluoropentanoate using lithium aluminum hydride (LAH) in ether, followed by methanesulfonylation . Key physical properties include its liquid state at room temperature and distinctive NMR spectral

  • ¹H NMR (CDCl₃): δ 3.63 (t, J = 6.4 Hz, 2H), 1.95–1.82 (m, 2H), 1.72–1.65 (m, 2H), 1.54 (t, J = 18.4 Hz, 3H) .

Preparation Methods

The synthesis of 4,4-Difluoropentyl methanesulfonate involves the reaction of 4,4-difluoropentanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The general reaction scheme is as follows:

4,4-Difluoropentanol+Methanesulfonyl chloride4,4-Difluoropentyl methanesulfonate+HCl\text{4,4-Difluoropentanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4,4-Difluoropentanol+Methanesulfonyl chloride→4,4-Difluoropentyl methanesulfonate+HCl

Chemical Reactions Analysis

4,4-Difluoropentyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4-Difluoropentyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine:

    Industry: The compound may be used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoropentyl methanesulfonate primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the fluorine atoms. This reactivity can be exploited in various synthetic applications .

Comparison with Similar Compounds

Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS) is a simple alkyl methanesulfonate ester with a shorter ethyl chain. Unlike 4,4-difluoropentyl methanesulfonate, EMS lacks fluorine substituents, resulting in lower molecular weight (124 g/mol vs. ~210 g/mol for the difluoropentyl analog) and reduced lipophilicity. EMS is a well-known mutagen and probable carcinogen (IARC 2A), with Salmonella test data indicating mutagenic potency (revertant rates: 0.03 without S9, 2.50 with S9 activation) . It is widely used in genetic toxicology studies but poses significant handling risks due to its reactivity and toxicity.

Methyl Methanesulfonate

Methyl methanesulfonate (MMS) shares the methanesulfonate group but has a methyl chain. Its compact structure (molecular weight 110 g/mol) contributes to higher volatility compared to fluorinated analogs. Unlike this compound, MMS is often employed as an alkylating agent in laboratory settings but lacks fluorination-driven stability or pharmaceutical relevance.

Lead Methanesulfonate

Lead methanesulfonate is a metal-containing methanesulfonate salt. Unlike the organic 4,4-difluoropentyl derivative, it is a colorless liquid corrosive to metals and generates toxic fumes upon decomposition. Health hazards include acute neurotoxicity and respiratory irritation, reflecting its lead content . This compound is primarily used in electroplating, contrasting with the fluorinated methanesulfonate’s role in synthetic chemistry.

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate

This structurally complex analog features a pentafluoropentyl chain and an isothiourea moiety. The additional fluorine atoms enhance metabolic stability and lipophilicity, making it valuable in drug development (e.g., kinase inhibitors) and as a research reagent . Unlike this compound, its applications extend beyond synthesis intermediates to direct pharmacological use.

Comparative Data Table

Compound Molecular Weight (g/mol) Fluorine Atoms Key Applications Toxicity/Mutagenicity
This compound ~210 2 Organic synthesis intermediate Limited data; handle with caution
Ethyl methanesulfonate 124 0 Mutagenesis studies IARC 2A; mutagenic
Methyl methanesulfonate 110 0 Alkylating agent Mutagenic
Lead methanesulfonate ~325 0 Electroplating Neurotoxic, corrosive
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea methanesulfonate ~350 5 Pharmaceuticals, research reagents Not explicitly reported

Q & A

Q. What are the recommended methods for synthesizing 4,4-Difluoropentyl methanesulfonate with high purity?

Basic Research Question
A two-step synthesis is typically employed:

Sulfonation : React 4,4-difluoropentanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Purification : Use recrystallization in a non-polar solvent (e.g., hexane) to isolate the product. Monitor purity via HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) to ensure residual reagents are removed .
Key Validation : Confirm structural integrity via 1^1H/19^19F NMR and FT-IR to verify sulfonate ester formation and absence of hydroxyl groups.

Q. How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with UV detection at 254 nm and a C18 column. The mobile phase should include sodium 1-octanesulfonate buffer (pH 4.6) to enhance peak resolution for detecting impurities like unreacted alcohol or sulfonic acid derivatives .
  • Spectroscopy :
    • 19^19F NMR: Confirm the presence of two equivalent fluorine atoms (δ -120 to -125 ppm).
    • Mass Spectrometry (ESI-MS): Validate molecular ion peaks ([M+H]+^+ at m/z 212.04).
  • Impurity Threshold : Limit unknown impurities to <0.1% via area normalization in HPLC, as per pharmacopeial guidelines .

Q. What strategies can resolve discrepancies in impurity profiles observed across synthetic batches?

Advanced Research Question

  • Root-Cause Analysis :
    • Reagent Stoichiometry : Verify molar ratios of methanesulfonyl chloride to alcohol (≥1.2:1) to minimize residual starting material.
    • Reaction Conditions : Ensure anhydrous environments to prevent hydrolysis to methanesulfonic acid.
  • Method Cross-Validation : Compare HPLC data with GC-MS to detect volatile byproducts (e.g., difluoropentanol). Adjust gradient elution parameters if retention times vary between batches .
  • Statistical Validation : Use ANOVA to assess batch-to-batch variability in impurity levels (e.g., thienyl derivatives or sulfonic acid contaminants) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate the electrophilicity of the sulfonate group. The electron-withdrawing fluorine atoms increase the leaving group ability (krel>103k_{rel} > 10^3 vs. non-fluorinated analogs).
  • Solvent Effects : Simulate solvation in aprotic media (e.g., DMF) using the PCM model to predict reaction rates with nucleophiles (e.g., amines or thiols). Correlate with experimental kinetic data from 19^19F NMR monitoring .

Q. What environmental and handling considerations apply to this compound in laboratory settings?

Safety & Compliance

  • Waste Disposal : Classify as a sulfonate ester hazardous waste (EPA Code D002) due to potential reactivity. Neutralize with aqueous sodium bicarbonate before disposal.
  • PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal exposure, as methanesulfonate derivatives are linked to respiratory sensitization .
  • Regulatory Compliance : Monitor for updates under EU RoHS, as related compounds (e.g., lead methanesulfonate) are restricted in electronic equipment .

Q. How does the mutagenic potential of methanesulfonate derivatives influence experimental design in genetic studies?

Advanced Research Question

  • Risk Mitigation : Use Ames test data (e.g., TA100 strain) to assess mutagenicity. Ethyl methanesulfonate (EMS) analogs show dose-dependent mutagenesis, requiring strict concentration limits (<1 mM) in cell cultures .
  • Control Experiments : Include negative controls (e.g., untreated cells) and positive controls (e.g., EMS) to validate genotoxicity assays.
  • Population Sizing : For forward genetic screens, use ≥500 F2 individuals to map EMS-like mutations accurately, reducing false-negative rates .

Properties

IUPAC Name

4,4-difluoropentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOCSVPVBRVTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane (16.6 mL) solution of {[(3,3-difluorocyclobutyl)methoxy]methyl}benzene (2.40 g, 11.3 mmol), was added dropwise iodotrimethylsilane (2.46 mL, 16.9 mmol) while stirring on ice, and stirred at room temperature for one hour. The reaction mixture was poured into ice-cooled aqueous sodium hydrogencarbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. To the reaction mixture, were added ice and sodium thiosulfate, extracted with dichloromethane, and dried over anhydrous magnesium sulfate. The mixture was filtered, then the solvent in the filtrate was distilled off under reduced pressure, and the resultant crude product was dissolved in dichloromethane (100 mL), triethylamine (2.02 mL, 14.4 mmol) and methanesulfonyl chloride (1.31 mL, 14.5 mmol) were added while stirring on ice, and stirred at room temperature over one day and night. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was then separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate:n-heptane/ethyl acetate=11/4) to obtain the title compound (2.10 g, 10.49 mmol).
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n-heptane ethyl acetate
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{[(3,3-difluorocyclobutyl)methoxy]methyl}benzene
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